2-methoxy-6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone
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Overview
Description
2-methoxy-6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone is a member of quinazolines.
Scientific Research Applications
Anticancer Properties
2-Methoxy-6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone exhibits potential as a novel structure for phosphoinositide 3-kinases (PI3K) inhibitors and anticancer agents. Compounds related to this chemical structure demonstrated significant antiproliferative activities against various human cancer cell lines and inhibited the PI3K/AKT/mTOR pathway, crucial for tumor growth (Shao et al., 2014).
Crystal Structure Analysis
The crystal structures of related compounds, which share structural similarities with this compound, have been determined, providing insights into the molecular configuration, which is essential for understanding their biological activities (Chumakov et al., 2006).
Synthesis and Derivative Studies
Various derivatives of this compound have been synthesized, exploring its potential in the development of new therapeutic agents. These studies include the synthesis of spiro(benzo[h]quinazoline-5,1′-cyclohexane) derivatives and their potential medicinal properties (Markosyan et al., 1996).
Spectral Properties and Ligand Complexation
Studies on the spectral properties of related compounds, including their interaction with metal ions, provide valuable information for the development of new materials and potential drug candidates. The research into the synthesis, structure, and spectral properties of O,N,N coordinating ligands and their Zn(ii) complexes offers insights into their binding abilities and fluorescence responses, which could be relevant for applications in bioimaging and sensing (Hens et al., 2013).
Antioxidant Properties
Some studies have focused on the antioxidant properties of quinazolinone derivatives, highlighting their potential use in therapeutic applications requiring oxidative stress modulation (Mravljak et al., 2021).
Tubulin Polymerization Inhibition
The modification of the quinazoline structure has led to the discovery of novel tubulin-polymerization inhibitors, which could be significant in the development of cancer treatments. These compounds, including variants of the this compound, showed promise in inhibiting tubulin assembly, a crucial process in cell division and tumor growth (Wang et al., 2014).
Properties
Molecular Formula |
C21H24N4O3 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-methoxy-6-[4-(2-morpholin-4-ylethylamino)quinazolin-2-yl]phenol |
InChI |
InChI=1S/C21H24N4O3/c1-27-18-8-4-6-16(19(18)26)21-23-17-7-3-2-5-15(17)20(24-21)22-9-10-25-11-13-28-14-12-25/h2-8,26H,9-14H2,1H3,(H,22,23,24) |
InChI Key |
XCGXKGFYNQCIBP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1O)C2=NC3=CC=CC=C3C(=N2)NCCN4CCOCC4 |
Canonical SMILES |
COC1=CC=CC(=C1O)C2=NC3=CC=CC=C3C(=N2)NCCN4CCOCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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